molecular formula C18H32O2 B14368968 3-(Tetradec-1-EN-1-YL)oxolan-2-one CAS No. 93610-12-9

3-(Tetradec-1-EN-1-YL)oxolan-2-one

Cat. No.: B14368968
CAS No.: 93610-12-9
M. Wt: 280.4 g/mol
InChI Key: ZXZNPKPEZYSHIX-UHFFFAOYSA-N
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Description

3-(Tetradec-1-EN-1-YL)oxolan-2-one is a chemical compound with the molecular formula C₁₈H₃₂O₂. It is also known by its IUPAC name, 3-[(1E)-1-Tetradecen-1-yl]dihydro-2(3H)-furanone . This compound is characterized by a long carbon chain with a double bond and a lactone ring, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tetradec-1-EN-1-YL)oxolan-2-one typically involves the reaction of a tetradecenyl precursor with a lactone-forming reagent. One common method is the reaction of tetradecen-1-ol with γ-butyrolactone under acidic conditions to form the desired product . The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Acidic catalyst such as sulfuric acid or p-toluenesulfonic acid

    Solvent: Anhydrous toluene or dichloromethane

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:

    Feedstock: Tetradecen-1-ol and γ-butyrolactone

    Catalyst: Solid acid catalyst such as Amberlyst-15

    Temperature: 70-90°C

    Pressure: Atmospheric pressure

Chemical Reactions Analysis

Types of Reactions

3-(Tetradec-1-EN-1-YL)oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The double bond in the tetradecenyl chain can be oxidized to form epoxides or diols.

    Reduction: The lactone ring can be reduced to form the corresponding diol.

    Substitution: The hydrogen atoms on the carbon adjacent to the lactone ring can be substituted with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO₄) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation: Epoxides, diols

    Reduction: Diols

    Substitution: Halogenated derivatives

Scientific Research Applications

3-(Tetradec-1-EN-1-YL)oxolan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Tetradec-1-EN-1-YL)oxolan-2-one involves its interaction with various molecular targets. The lactone ring can undergo hydrolysis to form the corresponding hydroxy acid, which can then interact with enzymes and receptors in biological systems. The double bond in the tetradecenyl chain can also participate in reactions with reactive oxygen species, leading to the formation of reactive intermediates that can modulate biological pathways .

Comparison with Similar Compounds

3-(Tetradec-1-EN-1-YL)oxolan-2-one can be compared with other similar compounds, such as:

    3-(Dodec-1-EN-1-YL)oxolan-2-one: Similar structure but with a shorter carbon chain.

    3-(Hexadec-1-EN-1-YL)oxolan-2-one: Similar structure but with a longer carbon chain.

    3-(Octadec-1-EN-1-YL)oxolan-2-one: Similar structure but with an even longer carbon chain.

The uniqueness of this compound lies in its specific carbon chain length, which imparts distinct physical and chemical properties, making it suitable for specific applications in various fields .

Properties

CAS No.

93610-12-9

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

IUPAC Name

3-tetradec-1-enyloxolan-2-one

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-20-18(17)19/h13-14,17H,2-12,15-16H2,1H3

InChI Key

ZXZNPKPEZYSHIX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC=CC1CCOC1=O

Origin of Product

United States

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